UNC0321 (CAS: 1238673-32-9) is a highly potent, quinazoline-based selective inhibitor of the histone lysine methyltransferases G9a (EHMT2) and GLP (EHMT1). Designed through structure-activity relationship (SAR) optimization of the earlier benchmark BIX-01294, UNC0321 achieves a picomolar Morrison Ki of 63 pM and single-digit nanomolar IC50 values (6–9 nM) in cell-free biochemical assays[1]. While it possesses the highest intrinsic target affinity among first-generation G9a inhibitors, its physicochemical profile—specifically its low lipophilicity—restricts cell membrane permeability. Consequently, UNC0321 is procured primarily as a specialized biochemical and biophysical tool compound for cell-free systems, structural biology, and assay validation, rather than for whole-cell or in vivo epigenetic modulation [1].
Generic substitution among G9a inhibitors frequently leads to assay failure due to a critical divergence between intrinsic biochemical affinity and cellular permeability[1]. A buyer cannot simply substitute UNC0321 with the older benchmark BIX-01294, as BIX-01294 exhibits ~250-fold lower biochemical potency and a narrow toxicity-to-function ratio, limiting its utility in high-precision biophysical assays [2]. Conversely, substituting UNC0321 with its highly cell-permeable successor, UNC0638, is strictly context-dependent: UNC0638 is the required choice for cellular assays (e.g., in-cell westerns for H3K9me2 reduction), whereas UNC0321 remains the quantitatively superior selection for cell-free co-crystallization or surface plasmon resonance (SPR) assays where maximum absolute target affinity (Ki = 63 pM) is prioritized over membrane transport properties [REFS-1, REFS-2].
In cell-free enzymatic assays (CLOT and ECSD), UNC0321 demonstrates an IC50 of 6–9 nM and a Morrison Ki of 63 pM against G9a. When tested head-to-head against the predecessor compound BIX-01294 (IC50 ~1.9 µM), UNC0321 exhibits approximately 250-fold greater intrinsic inhibitory potency [1].
| Evidence Dimension | Cell-free G9a inhibition (IC50) |
| Target Compound Data | 6–9 nM (Ki = 63 pM) |
| Comparator Or Baseline | BIX-01294 (~1,900 nM) |
| Quantified Difference | ~250-fold higher biochemical potency |
| Conditions | Recombinant G9a ECSD/CLOT biochemical assays |
Enables ultra-low concentration dosing in biophysical and structural assays, minimizing solvent effects and off-target noise.
Despite its extreme biochemical potency, UNC0321 suffers from poor cell membrane permeability, requiring high concentrations (IC50 = 11,000 nM) to reduce H3K9me2 levels in MDA-MB-231 cells. In contrast, the lipophilicity-optimized successor UNC0638 achieves an in-cell IC50 of 81 nM [1].
| Evidence Dimension | Cellular H3K9me2 reduction (IC50) |
| Target Compound Data | 11,000 nM |
| Comparator Or Baseline | UNC0638 (81 nM) |
| Quantified Difference | UNC0638 is >130-fold more potent in cellular assays |
| Conditions | MDA-MB-231 whole-cell immunofluorescence / in-cell western |
Dictates procurement strategy: buyers must select UNC0321 strictly for cell-free applications and procure UNC0638 for whole-cell or in vivo models.
UNC0321 maintains strict selectivity for G9a and GLP over a broad panel of other protein lysine and arginine methyltransferases. In ECSD enzymatic assays, it showed no activity (IC50 > 40 µM) against SET7/9, SET8, PRMT3, and JMJD2E, establishing a >1000-fold selectivity window relative to its primary G9a target affinity (6–9 nM) [1].
| Evidence Dimension | Off-target methyltransferase inhibition (IC50) |
| Target Compound Data | >40,000 nM (for SET7/9, SET8, PRMT3) |
| Comparator Or Baseline | G9a target baseline (6–9 nM) |
| Quantified Difference | >1000-fold selectivity margin |
| Conditions | ECSD enzymatic assays against non-target PKMTs/PRMTs |
Ensures high confidence in target-specific binding during structural or biophysical characterization without cross-reactivity noise.
Due to its picomolar Morrison Ki (63 pM), UNC0321 is a highly effective positive control and competitive displacement probe for high-throughput screening (HTS) of novel G9a/GLP inhibitors. Its extreme intrinsic affinity ensures complete target saturation at low nanomolar concentrations, establishing a reliable baseline for cell-free enzymatic assays [1].
In X-ray crystallography and cryo-EM studies of the G9a/GLP SET domains, membrane permeability is irrelevant, but absolute binding affinity and complex stability are critical. UNC0321's ~250-fold higher potency compared to BIX-01294 makes it a structurally validated ligand for stabilizing the enzyme in a rigid conformation to resolve high-resolution structural details [REFS-1, REFS-2].
For biophysical workflows such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), UNC0321 serves as a strictly selective benchmark ligand. Its >1000-fold selectivity window over other methyltransferases (e.g., SET7/9, SET8) guarantees that the measured thermodynamic and kinetic binding parameters are exclusively driven by G9a/GLP interactions [1].